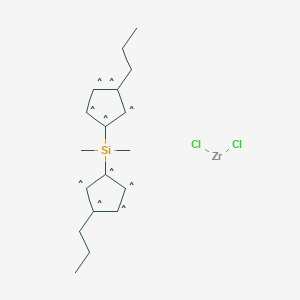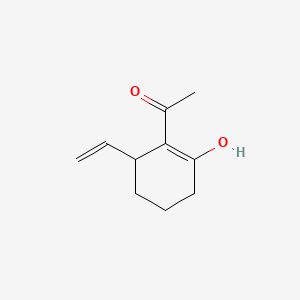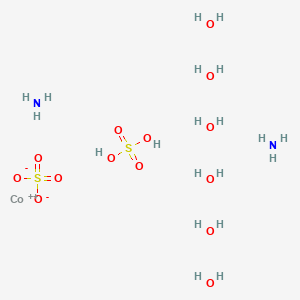
Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate, commonly known as cobalt(II) sulfate hexahydrate, is an inorganic compound with the chemical formula CoSO₄·6H₂O. This compound is typically found as pink or red crystals and is highly soluble in water. It is widely used in various industrial applications, including the preparation of pigments and other cobalt salts .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cobalt(II) sulfate hexahydrate can be synthesized through the reaction of metallic cobalt, cobalt oxide, cobalt hydroxide, or cobalt carbonate with aqueous sulfuric acid. The general reaction is as follows: [ \text{Co} + \text{H}_2\text{SO}_4 + 6\text{H}_2\text{O} \rightarrow \text{CoSO}_4·6\text{H}_2\text{O} + \text{H}_2 ] This reaction typically occurs at room temperature and results in the formation of cobalt(II) sulfate hexahydrate crystals .
Industrial Production Methods
In industrial settings, cobalt(II) sulfate hexahydrate is produced by treating crushed, partially refined cobalt ores with sulfuric acid. This process yields red-colored solutions containing cobalt sulfate, which are then crystallized to obtain the hexahydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Cobalt(II) sulfate hexahydrate undergoes various chemical reactions, including:
Oxidation: Cobalt(II) can be oxidized to cobalt(III) in the presence of strong oxidizing agents.
Reduction: Cobalt(II) can be reduced to metallic cobalt using reducing agents such as hydrogen gas.
Substitution: Cobalt(II) sulfate can participate in substitution reactions where the sulfate ion is replaced by other anions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used.
Reduction: Hydrogen gas (H₂) or sodium borohydride (NaBH₄) can be used as reducing agents.
Substitution: Reactions with sodium chloride (NaCl) or potassium nitrate (KNO₃) can lead to the formation of cobalt(II) chloride or cobalt(II) nitrate, respectively.
Major Products
Oxidation: Cobalt(III) sulfate (Co₂(SO₄)₃)
Reduction: Metallic cobalt (Co)
Substitution: Cobalt(II) chloride (CoCl₂) or cobalt(II) nitrate (Co(NO₃)₂)
Applications De Recherche Scientifique
Cobalt(II) sulfate hexahydrate has numerous applications in scientific research:
Biology: Employed in the study of cobalt’s role in biological systems, including its function in vitamin B12 synthesis.
Medicine: Investigated for its potential use in cancer treatment due to its cytotoxic properties.
Industry: Utilized in the production of pigments, batteries, and electroplating processes.
Mécanisme D'action
The mechanism of action of cobalt(II) sulfate hexahydrate involves its ability to release cobalt ions (Co²⁺) in aqueous solutions. These ions can interact with various molecular targets, including enzymes and proteins, affecting their function. In biological systems, cobalt ions can mimic the behavior of other metal ions, such as iron, and participate in redox reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Nickel(II) sulfate hexahydrate (NiSO₄·6H₂O)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
- Zinc sulfate heptahydrate (ZnSO₄·7H₂O)
Uniqueness
Cobalt(II) sulfate hexahydrate is unique due to its specific chemical and physical properties, such as its pink or red crystalline appearance and high solubility in water. Additionally, cobalt ions have distinct biological roles and catalytic properties that differentiate them from other metal ions .
Propriétés
Formule moléculaire |
CoH20N2O14S2 |
|---|---|
Poids moléculaire |
395.2 g/mol |
Nom IUPAC |
azane;cobalt(2+);sulfuric acid;sulfate;hexahydrate |
InChI |
InChI=1S/Co.2H3N.2H2O4S.6H2O/c;;;2*1-5(2,3)4;;;;;;/h;2*1H3;2*(H2,1,2,3,4);6*1H2/q+2;;;;;;;;;;/p-2 |
Clé InChI |
YUWDLEMDFQMDIE-UHFFFAOYSA-L |
SMILES canonique |
N.N.O.O.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Co+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




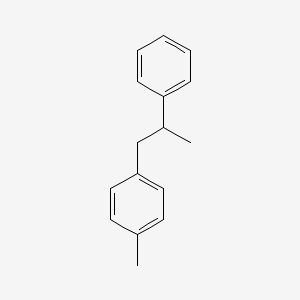
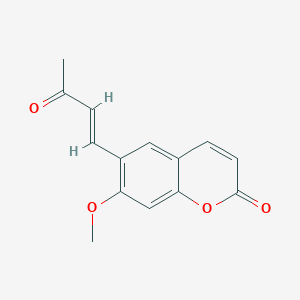
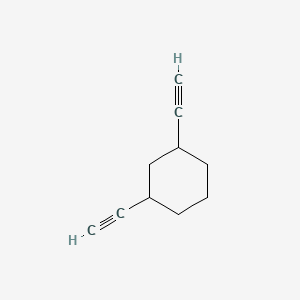
![ethyl 2-[[4-(N'-hexoxycarbonylcarbamimidoyl)anilino]methyl]-1-methylbenzimidazole-5-carboxylate](/img/structure/B13831262.png)
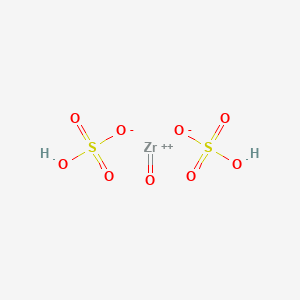

![1-Naphthalenepropanoicacid,b-[2-[[2-(8-azaspiro[4.5]dec-8-ylcarbonyl)-4,6-dimethylphenyl]amino]-2-oxoethyl]-,(br)-](/img/structure/B13831282.png)
